molecular formula C20H22ClN5O4 B14104795 ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B14104795
M. Wt: 431.9 g/mol
InChI Key: LTPJTHXITUXLBB-UHFFFAOYSA-N
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Description

Ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with a 4-chlorophenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the Pyrimido[1,2-g]purine Core: : The synthesis begins with the construction of the pyrimido[1,2-g]purine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine and formylated purine derivatives. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or dimethylformamide.

  • Introduction of the 4-Chlorophenyl Group: : The next step involves the introduction of the 4-chlorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a base such as potassium carbonate. The reaction is usually performed at elevated temperatures to ensure complete substitution.

  • Esterification: : The final step is the esterification of the resulting intermediate with ethyl acetate. This can be achieved using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the 4-chlorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications, including:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

  • Biological Research: : Researchers investigate the compound’s interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool in biochemical studies.

  • Materials Science: : The compound’s structural properties make it suitable for use in the development of novel materials, such as organic semiconductors and polymers.

  • Industrial Applications: : The compound is explored for its potential use in industrial processes, including catalysis and the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, its anti-inflammatory effects may be attributed to its ability to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can be compared with other similar compounds, such as:

  • Ethyl 2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate: : This compound has a fluorine atom instead of a chlorine atom, which can influence its chemical reactivity and biological activity.

  • Ethyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate: : The presence of a bromine atom can affect the compound’s physical properties and its interactions with biological targets.

  • Ethyl 2-[9-(4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate: : The methyl group can alter the compound’s lipophilicity and its ability to penetrate biological membranes.

The uniqueness of ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C20H22ClN5O4

Molecular Weight

431.9 g/mol

IUPAC Name

ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C20H22ClN5O4/c1-4-30-15(27)11-26-18(28)16-17(23(3)20(26)29)22-19-24(9-12(2)10-25(16)19)14-7-5-13(21)6-8-14/h5-8,12H,4,9-11H2,1-3H3

InChI Key

LTPJTHXITUXLBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C

Origin of Product

United States

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